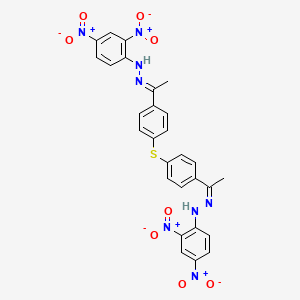
1-(4-((4-(N-(2,4-Bis(hydroxy(oxido)amino)phenyl)ethanehydrazonoyl)phenyl)thio)phenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-Thiodiacetophenone bis[(2,4-dinitrophenyl)hydrazone] typically involves the reaction of thiodiacetophenone with 2,4-dinitrophenylhydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’-Thiodiacetophenone bis[(2,4-dinitrophenyl)hydrazone] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro groups on the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4’,4’‘’-Thiodiacetophenone bis[(2,4-dinitrophenyl)hydrazone] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential
Properties
CAS No. |
7402-90-6 |
|---|---|
Molecular Formula |
C28H22N8O8S |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
N-[(Z)-1-[4-[4-[(E)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]phenyl]sulfanylphenyl]ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C28H22N8O8S/c1-17(29-31-25-13-7-21(33(37)38)15-27(25)35(41)42)19-3-9-23(10-4-19)45-24-11-5-20(6-12-24)18(2)30-32-26-14-8-22(34(39)40)16-28(26)36(43)44/h3-16,31-32H,1-2H3/b29-17-,30-18+ |
InChI Key |
HCKJWCMQIZVHLV-QCOHSWCKSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)SC3=CC=C(C=C3)/C(=N\NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)SC3=CC=C(C=C3)C(=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















